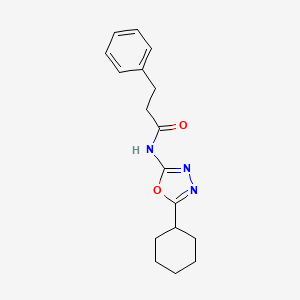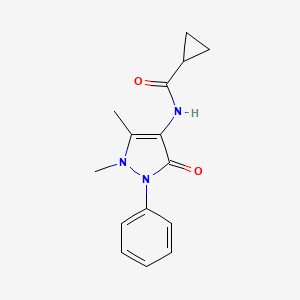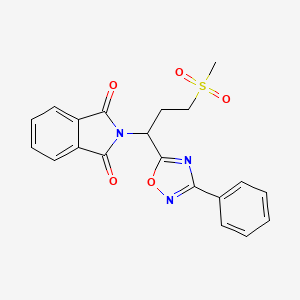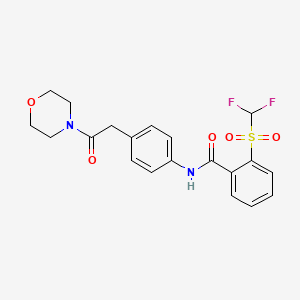
N-(5-ciclohexil-1,3,4-oxadiazol-2-il)-3-fenilpropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química Medicinal
Las oxadiazoles, incluyendo el 1,3,4-oxadiazol en el compuesto , han establecido su potencial para una amplia gama de aplicaciones en química medicinal . Se han utilizado con éxito como parte esencial del farmacóforo o como un enlace aromático plano para colocar los sustituyentes necesarios según las aplicaciones potenciales .
Actividad Anticancerígena
N-sustituido-(3-(5-ciclohexil-1,3,4-oxadiazol-2-il)fenil)benzamida, un derivado del compuesto, ha mostrado una actividad anticancerígena significativa . La actividad anticancerígena de estos derivados sintetizados se evaluó contra diferentes líneas celulares cancerosas como HeLa y MCF-7 .
Actividad Antidiabética
Los compuestos que tienen un grupo amida y sulfonamida en la oxadiazol mejoran las actividades antidiabéticas . Por ejemplo, N-[3-(5-ciclohexil-[1,3,4]oxadiazol-2-il)-fenil]-2-(1H-indol-3-il)-acetamida mostró más del 70% de inhibición de la α-amilasa .
Núcleo de Alta Energía
Estas moléculas también se han establecido como un núcleo potencial de alta energía, y sus derivados han mostrado un balance de oxígeno favorable y un calor de formación positivo . Esto los hace útiles en el desarrollo de moléculas de alta energía o materiales energéticos .
Vasodilatador
Se ha encontrado que las oxadiazoles tienen propiedades vasodilatadoras . Esto significa que pueden ayudar en la relajación de las células musculares lisas dentro de los vasos sanguíneos, lo que lleva a su dilatación y aumento del flujo sanguíneo .
Anticonvulsivante
También se ha encontrado que las oxadiazoles tienen propiedades anticonvulsivas . Esto significa que pueden ayudar en el tratamiento de las convulsiones epilépticas .
Ciencia de Materiales
Las oxadiazoles son de considerable importancia en diferentes campos como la ciencia de materiales . Se pueden utilizar en el desarrollo de nuevos materiales con propiedades únicas .
Otras Aplicaciones Diversas
Además de las aplicaciones mencionadas anteriormente, las oxadiazoles tienen otras aplicaciones diversas . Se pueden utilizar en el desarrollo de varios compuestos farmacéuticos .
Métodos De Preparación
The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide typically involves the formation of the oxadiazole ring followed by the introduction of the cyclohexyl and phenylpropanamide groups. One common synthetic route involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions
Propiedades
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGIKIREAUWAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2573592.png)

![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate](/img/structure/B2573597.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2573601.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2573603.png)
![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-propylacetamide](/img/structure/B2573604.png)


![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2573610.png)
![methyl 5-cyano-4-(2-methylphenyl)-6-{[(naphthalen-1-yl)methyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2573611.png)

![N-[4-(butylthio)phenyl]-2-chloroacetamide](/img/structure/B2573614.png)
